4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline
Overview
Description
4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a phenylpiperazine moiety and a trifluoromethyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable electrophile, such as a halogenated quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors, such as serotonin and dopamine receptors, which may contribute to its biological activities. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Phenylpiperazin-1-yl)quinazoline: Lacks the trifluoromethyl group, which may result in different biological activities and properties.
2-(Trifluoromethyl)quinazoline: Lacks the phenylpiperazine moiety, which may affect its interaction with biological targets.
4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline: Similar structure but with a methyl group instead of a phenyl group, potentially altering its biological activities.
Uniqueness
4-(4-Phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline is unique due to the presence of both the phenylpiperazine moiety and the trifluoromethyl group, which contribute to its distinct chemical properties and potential biological activities. These structural features may enhance its interaction with specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4/c20-19(21,22)18-23-16-9-5-4-8-15(16)17(24-18)26-12-10-25(11-13-26)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWWGDUYDUSHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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